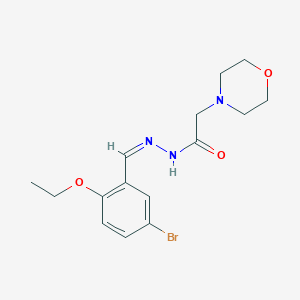![molecular formula C21H16N2O2 B302325 N'-(2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302325.png)
N'-(2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound with potential applications in scientific research. This compound is also known as MNFC and has been studied for its potential as an anticancer agent. In
Mecanismo De Acción
The mechanism of action of MNFC involves the inhibition of tubulin polymerization, which is necessary for cell division. MNFC binds to the colchicine binding site of tubulin, preventing its polymerization and leading to cell cycle arrest. This ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
MNFC has been shown to have low toxicity in normal cells and high cytotoxicity in cancer cells. It has also been found to induce oxidative stress in cancer cells, leading to DNA damage and cell death. In addition, MNFC has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MNFC is its low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. This can be overcome by using nanoparticle formulations or prodrug strategies.
Direcciones Futuras
There are several future directions for MNFC research. One direction is to optimize its synthesis method to improve yield and purity. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and toxicity in animal models. Additionally, MNFC can be used in combination with other anticancer agents to improve its efficacy and reduce toxicity. Finally, MNFC can be modified to improve its solubility and bioavailability, making it a more promising candidate for cancer therapy.
Métodos De Síntesis
MNFC can be synthesized using a one-pot reaction method. The synthesis involves the condensation of 2-hydroxy-1-naphthaldehyde and 2-methylbenzylhydrazine in the presence of a catalytic amount of acetic acid. The resulting product is then treated with furfural in ethanol to obtain MNFC. The yield of this method is around 70%.
Aplicaciones Científicas De Investigación
MNFC has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. MNFC has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This makes it a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C21H16N2O2 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-[(E)-(2-methylphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O2/c1-14-6-2-3-8-16(14)13-22-23-21(24)20-12-18-17-9-5-4-7-15(17)10-11-19(18)25-20/h2-13H,1H3,(H,23,24)/b22-13+ |
Clave InChI |
QGIBBGYIRNGOQM-LPYMAVHISA-N |
SMILES isomérico |
CC1=CC=CC=C1/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canónico |
CC1=CC=CC=C1C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)

![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)
![N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302249.png)
![N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)
![N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302252.png)
![3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B302257.png)
![N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302258.png)
![N'-{(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302259.png)
![N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302261.png)
![N'-{(E)-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302263.png)
![N'-[4-(cyanomethoxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302264.png)